
(4-クロロフェニル)-2-チアゾール-4-イルメタノール
説明
(2-(4-Chlorophenyl)thiazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H8ClNOS and its molecular weight is 225.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(4-Chlorophenyl)thiazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-Chlorophenyl)thiazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌および抗真菌用途
(4-クロロフェニル)-2-チアゾール-4-イルメタノールを含むチアゾール誘導体は、その強力な抗菌特性で知られています。 特に、グラム陽性菌とグラム陰性菌を含む、さまざまな細菌株に対して効果的です 。 さらに、これらの化合物は顕著な抗真菌活性を示しており、カンジダ・アルビカンスやカンジダ・グラブラタなどの真菌によって引き起こされる感染症の治療に使用できる、新しい抗真菌剤の開発において有益です .
抗腫瘍および細胞毒性
チアゾール核は、多くの抗腫瘍剤の構造において重要な構成要素です。チアゾールの誘導体は合成され、さまざまなヒト腫瘍細胞株に対する細胞毒性が評価されています。 これらの化合物に存在する(4-クロロフェニル)-2-チアゾール-4-イルメタノール構造は、がん細胞の増殖を阻害する能力に寄与し、新しい抗がん剤の開発のための経路を提供します .
神経保護効果
チアゾール誘導体は、その神経保護効果について研究されています。これには、神経細胞を損傷から保護することによる神経変性疾患の潜在的な治療が含まれます。 問題の化合物は、神経系の正常な機能を助け、神経伝達物質の合成に役立つ分子の合成に役割を果たす可能性があります .
抗酸化特性
研究により、チアゾール誘導体は抗酸化特性を示す可能性があることが示されています。これらの化合物はフリーラジカルを中和することができ、酸化ストレス関連疾患の予防に使用できます。 (4-クロロフェニル)-2-チアゾール-4-イルメタノールの特定の構造は、改善された効力を有する新しい抗酸化剤を合成するために活用できます .
抗炎症および鎮痛効果
チアゾール誘導体の抗炎症および鎮痛活性は、それらを新しい鎮痛薬の開発のための候補にします。 これらの化合物は、炎症性メディエーターの産生を阻害し、痛みを軽減する可能性があり、これは関節炎などの状態の治療に有益です .
抗ウイルスおよび抗レトロウイルス活性
チアゾール化合物は、その抗ウイルスおよび抗レトロウイルス活性について研究されてきました。それらは、HIVを含むウイルスの複製サイクルを妨害することができ、新しい抗ウイルス薬の開発のための有望な方向を提供します。 (4-クロロフェニル)-2-チアゾール-4-イルメタノールの構造的特徴は、これらの効果に貢献する可能性があり、この分野におけるさらなる研究の基礎を提供します .
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 22569 , which is within the optimal range for drug-like properties, suggesting potential for good bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
生化学分析
Biochemical Properties
Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Some thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines
Molecular Mechanism
It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
特性
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAMZEDLVRNGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346739 | |
| Record name | (2-(4-Chlorophenyl)thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36093-99-9 | |
| Record name | (2-(4-Chlorophenyl)thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


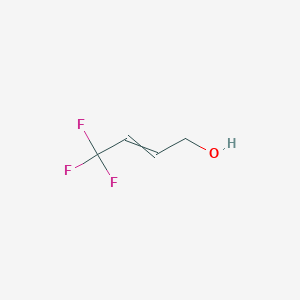
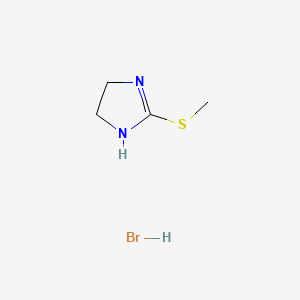
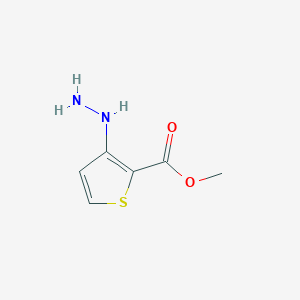

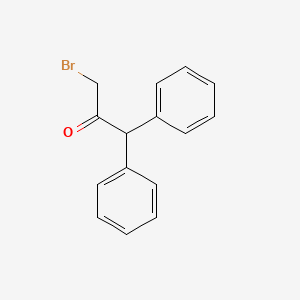

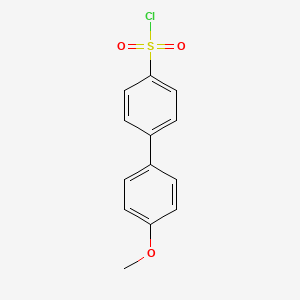
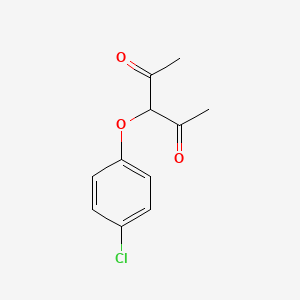
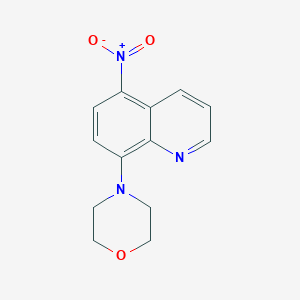
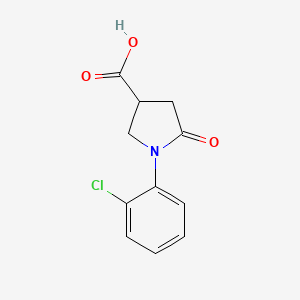

![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)
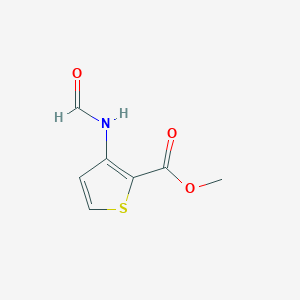
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)
